molecular formula C9H13N3O B13451211 (2R)-2-amino-3-phenylpropanehydrazide

(2R)-2-amino-3-phenylpropanehydrazide

Cat. No.: B13451211
M. Wt: 179.22 g/mol
InChI Key: UHYBQLHLHAROJR-MRVPVSSYSA-N
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Description

(2R)-2-amino-3-phenylpropanehydrazide is an organic compound with a chiral center, making it an enantiomer. This compound is part of the hydrazide family, which is known for its diverse applications in various fields such as medicinal chemistry, organic synthesis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-3-phenylpropanehydrazide typically involves the reaction of (2R)-2-amino-3-phenylpropanoic acid with hydrazine. The reaction is usually carried out in an aqueous or alcoholic medium under reflux conditions. The reaction can be represented as follows:

(2R)-2-amino-3-phenylpropanoic acid+hydrazineThis compound+water\text{(2R)-2-amino-3-phenylpropanoic acid} + \text{hydrazine} \rightarrow \text{this compound} + \text{water} (2R)-2-amino-3-phenylpropanoic acid+hydrazine→this compound+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-3-phenylpropanehydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The amino and hydrazide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.

Scientific Research Applications

(2R)-2-amino-3-phenylpropanehydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2R)-2-amino-3-phenylpropanehydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-amino-3-phenylpropanoic acid: A precursor in the synthesis of (2R)-2-amino-3-phenylpropanehydrazide.

    (2R)-2-amino-3-phenylpropanoic acid hydrazide: Another hydrazide derivative with similar properties.

Uniqueness

This compound is unique due to its specific chiral center and the presence of both amino and hydrazide functional groups. These features contribute to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

(2R)-2-amino-3-phenylpropanehydrazide

InChI

InChI=1S/C9H13N3O/c10-8(9(13)12-11)6-7-4-2-1-3-5-7/h1-5,8H,6,10-11H2,(H,12,13)/t8-/m1/s1

InChI Key

UHYBQLHLHAROJR-MRVPVSSYSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)NN)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NN)N

Origin of Product

United States

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